3,5-Diethyl-4-methoxybenzaldehyde
Description
3,5-Diethyl-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring ethyl groups at the 3- and 5-positions of the benzene ring, a methoxy group at the 4-position, and an aldehyde functional group at the 1-position. The methoxy group at position 4 contributes electron-donating effects, altering reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,5-diethyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-6-9(8-13)7-11(5-2)12(10)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
QWNFFTONMQSKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OC)CC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-diethylphenol with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes that include the formation of intermediate compounds. For example, the synthesis might start with the alkylation of a benzene derivative, followed by formylation to introduce the aldehyde group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Reactions Involving the Aldehyde Group
The aldehyde functional group in this compound exhibits reactivity typical of aromatic aldehydes:
Oxidation
The aldehyde can be oxidized to a carboxylic acid via intermediates such as hydrates. Common oxidizing agents include KMnO₄ or CrO₃ under acidic conditions.
Reduction
Reduction of the aldehyde group typically yields the corresponding alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrogen Abstraction by NO₃ Radicals
While specific data for this compound is unavailable, studies on analogous aromatic aldehydes show that NO₃ radicals react via aldehydic hydrogen abstraction , forming intermediates like C₆H₅C(O)O₂NO₂ . Rate coefficients for similar aldehydes (e.g., benzaldehyde: ) suggest potential reactivity under atmospheric conditions .
Electronic and Steric Effects
-
Electron-donating groups : The methoxy group at the 4 position enhances electron density at the aldehyde site, stabilizing intermediates during oxidation/reduction.
-
Steric hindrance : Ethyl groups at the 3 and 5 positions may hinder nucleophilic attack, favoring electrophilic pathways.
Solvent Effects
Though specific data for this compound is limited, studies on related benzaldehydes indicate solvent polarity and proticity significantly influence reaction outcomes. For example, polar aprotic solvents like acetonitrile favor condensation reactions, while polar protic solvents (e.g., water) may stabilize hydrates during oxidation .
Structural and Reactivity Comparisons
Scientific Research Applications
3,5-Diethyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-methoxybenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The methoxy group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Dimethoxybenzaldehyde
- Structure : Methoxy groups at 3- and 5-positions; aldehyde at 1-position.
- Molecular Formula : C₉H₁₀O₃; Molecular Weight : 166.18 .
- Properties : Higher water solubility than ethyl-substituted analogs due to polar methoxy groups.
- Applications : Used as a synthetic precursor in pharmaceuticals and fragrances.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)
- Structure : Hydroxy at 4-position; methoxy groups at 3- and 5-positions.
- Molecular Formula : C₉H₁₀O₄; Molecular Weight : 182.2 .
- Properties : Exhibits strong antioxidant activity and radioprotective effects by reducing DNA damage and activating Akt survival pathways .
- Applications : Pharmacological research, food/cosmetic additives, and reference standards.
3,5-Diethyl-4-hydroxybenzaldehyde
- Structure : Ethyl groups at 3- and 5-positions; hydroxy at 4-position.
- Molecular Formula : C₁₁H₁₄O₂; Molecular Weight : 178.23 .
- Properties : Increased lipophilicity due to ethyl groups, likely enhancing membrane permeability.
- Applications: Potential intermediate in anticancer drug synthesis (e.g., indanocine analogs) .
4-Hydroxy-3,5-dimethylbenzaldehyde
- Structure : Methyl groups at 3- and 5-positions; hydroxy at 4-position.
- Properties: Smaller substituents (methyl vs.
- Applications : Studied by the NCI for antitumor activity at 10 mM concentrations .
3,5-Dihydroxy-4-methoxybenzaldehyde
- Structure : Hydroxy groups at 3- and 5-positions; methoxy at 4-position.
- Properties : Polar hydroxy groups enhance solubility but may reduce stability compared to ethyl/methoxy analogs.
Data Table: Comparative Analysis of Substituted Benzaldehydes
*Inferred based on structural analogs.
Key Findings and Implications
- Substituent Effects: Ethyl groups enhance lipophilicity and bioavailability but reduce solubility.
- Biological Activity : Syringaldehyde’s radioprotective properties highlight the importance of hydroxy-methoxy substitution , while ethyl-substituted analogs may optimize pharmacokinetics in drug design.
- Synthetic Utility : Substituted benzaldehydes serve as versatile intermediates in pharmaceuticals, as seen in reactions with triazole derivatives .
Biological Activity
3,5-Diethyl-4-methoxybenzaldehyde is a compound belonging to the class of substituted benzaldehydes, which are known for their diverse biological activities. This article explores the biological activity of 3,5-Diethyl-4-methoxybenzaldehyde, focusing on its antimicrobial, antioxidant, and anticancer properties. The findings are supported by data tables and case studies from recent research.
Chemical Structure
The chemical structure of 3,5-Diethyl-4-methoxybenzaldehyde can be represented as follows:
This structure features a methoxy group (-OCH₃) and two ethyl groups (-C₂H₅) attached to a benzene ring, contributing to its unique properties.
Antimicrobial Activity
Recent studies have demonstrated that 3,5-Diethyl-4-methoxybenzaldehyde exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of several benzaldehyde derivatives, including 3,5-Diethyl-4-methoxybenzaldehyde. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
| Salmonella typhi | 2.0 |
These results indicate that 3,5-Diethyl-4-methoxybenzaldehyde possesses potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of 3,5-Diethyl-4-methoxybenzaldehyde has been assessed using various assays.
DPPH Radical Scavenging Assay
In a study measuring the radical scavenging activity using the DPPH assay, the compound showed an IC₅₀ value of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
| Assay | IC₅₀ (µg/mL) |
|---|---|
| DPPH Scavenging Activity | 50 |
| Ascorbic Acid | 20 |
This suggests that while effective, the antioxidant capacity of 3,5-Diethyl-4-methoxybenzaldehyde is not as strong as some established antioxidants .
Anticancer Activity
Emerging research has indicated that 3,5-Diethyl-4-methoxybenzaldehyde may exhibit anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.
| Cell Line | IC₅₀ (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 25 |
| HCT116 (Colon Cancer) | 30 |
| MCF-7 (Breast Cancer) | 35 |
The data indicates that the compound has selective toxicity towards cancer cells while sparing normal cells .
The proposed mechanisms through which 3,5-Diethyl-4-methoxybenzaldehyde exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The methoxy group is believed to contribute to its ability to donate electrons and neutralize free radicals.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-diethyl-4-methoxybenzaldehyde with high yield and purity?
- Methodology : A two-step approach is commonly employed:
Friedel-Crafts alkylation : React 4-methoxybenzaldehyde with ethyl chloride/aluminum chloride to introduce ethyl groups at the 3 and 5 positions. Optimize stoichiometry (e.g., 2.2 equivalents of ethyl chloride) and reaction temperature (40–60°C) to minimize di-substitution byproducts.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Metrics : Yield >75%, purity ≥98% (validated by NMR and GC-MS).
Q. Which spectroscopic techniques are most effective for characterizing 3,5-diethyl-4-methoxybenzaldehyde?
- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). Key signals:
- Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Methoxy group: δ 3.8–3.9 ppm (singlet).
- Ethyl groups: δ 1.2–1.4 ppm (triplet, CH3) and δ 2.5–2.7 ppm (quartet, CH2) .
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min). Characteristic fragmentation: m/z 206 [M+] and m/z 177 [M–CHO]+ .
Advanced Research Questions
Q. How can conflicting crystallographic data for 3,5-diethyl-4-methoxybenzaldehyde be resolved?
- Refinement Strategies :
- Use SHELXL for structure refinement, applying restraints to anisotropic displacement parameters for ethyl and methoxy groups.
- Validate hydrogen bonding networks with WinGX/ORTEP to ensure geometric accuracy (e.g., C–O bond lengths: 1.36–1.42 Å) .
Q. What computational methods predict the reactivity of 3,5-diethyl-4-methoxybenzaldehyde in nucleophilic addition reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs):
- LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack at the aldehyde group.
- Compare with experimental kinetics (e.g., reaction with hydrazine) to validate computational models .
Q. How can solubility discrepancies in polar solvents be addressed during formulation studies?
- Experimental Approach :
- Measure solubility in DMSO, ethanol, and water via gravimetric analysis (25°C, triplicate trials).
- For low aqueous solubility (<1 mg/mL), employ co-solvents (e.g., 20% PEG-400) or nanoemulsion techniques .
- Stability Testing : Monitor degradation under UV light (λ = 254 nm) and acidic/alkaline conditions (pH 2–12) using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
